Lansoprazole β-D-Glucuronide
Description
Properties
Molecular Formula |
C₂₂H₂₂F₃N₃O₈S |
|---|---|
Molecular Weight |
545.49 |
Synonyms |
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1-β-D-glucopyranosyl-1H-benzimidazole; |
Origin of Product |
United States |
Enzymatic Formation and Metabolic Pathways of Lansoprazole β D Glucuronide
Identification of UGT Isoforms Involved in Lansoprazole (B1674482) Glucuronidation
While direct studies identifying the specific UGT isoforms responsible for the glucuronidation of lansoprazole's metabolites are limited in publicly available literature, the process is known to occur as hydroxylated metabolites of lansoprazole are found in urine in both free and conjugated forms. nih.gov The identification of the precise UGT enzymes is typically approached through in vitro studies using recombinant human UGTs and liver microsomal preparations.
Investigations Using Recombinant Human UGTs
Detailed research utilizing a panel of recombinant human UGT isoforms to pinpoint the specific enzymes catalyzing the conjugation of 5-hydroxylansoprazole (B1664657) is not extensively documented in available scientific literature. Such studies are crucial for determining the enzyme kinetics and substrate specificity of the glucuronidation process. In typical drug metabolism studies, various UGT isoforms, such as those from the UGT1A and UGT2B families, are screened for their activity towards a specific substrate.
Metabolic Cascade Leading to Glucuronide Formation
The generation of Lansoprazole β-D-Glucuronide is a multi-step process, beginning with the Phase I metabolism of the parent drug.
Precursor Metabolites and Their Roles
Lansoprazole is predominantly metabolized in the liver into two major metabolites: 5-hydroxylansoprazole and lansoprazole sulfone. drugbank.com The formation of 5-hydroxylansoprazole is primarily catalyzed by CYP2C19, while the formation of lansoprazole sulfone is mainly mediated by CYP3A4. clinpgx.org Of these, 5-hydroxylansoprazole, possessing a hydroxyl group, is the direct precursor for the formation of the O-glucuronide conjugate. This hydroxyl group serves as the site for the enzymatic attachment of glucuronic acid.
The metabolic pathway can be summarized as follows:
Lansoprazole undergoes hydroxylation, primarily at the 5-position of the benzimidazole (B57391) ring, catalyzed by CYP2C19.
The resulting 5-hydroxylansoprazole then acts as a substrate for UGT enzymes.
UGT enzymes catalyze the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of 5-hydroxylansoprazole.
This reaction forms 5-hydroxylansoprazole-O-β-D-glucuronide , the compound referred to here as this compound.
Interactive Data Table: Key Enzymes in the Formation of Precursor Metabolites of this compound
| Metabolite | Precursor | Key Enzyme(s) |
| 5-hydroxylansoprazole | Lansoprazole | CYP2C19, CYP3A4 |
| Lansoprazole sulfone | Lansoprazole | CYP3A4 |
Stereoselective Aspects of Glucuronidation (if applicable)
The initial metabolism of lansoprazole by CYP enzymes is highly stereoselective. nih.gov S-lansoprazole is cleared more rapidly than R-lansoprazole, with the intrinsic clearance for the formation of both hydroxy and sulfone metabolites being significantly higher for the S-enantiomer. nih.gov Specifically, the hydroxylation by CYP2C19 shows a much higher affinity for the S-enantiomer. nih.gov
Species Differences in Glucuronidation Enzymes Affecting Lansoprazole Metabolism
Significant species differences exist in the expression and activity of UGT enzymes, which can lead to different metabolic profiles of drugs in humans and preclinical animal models. While direct comparative studies on the glucuronidation of lansoprazole metabolites across various species are not extensively detailed, general knowledge of these differences is important for interpreting metabolic data.
For example, studies comparing drug glucuronidation in human and rat liver microsomes often reveal differences in both the rate of glucuronide formation and the specific UGT isoforms involved. nih.gov In rats, the metabolism of lansoprazole itself shows enantioselectivity, with a significantly higher metabolic ratio for (-)-lansoprazole compared to the (+) enantiomer in liver microsomes. nih.gov These differences in Phase I metabolism will inherently lead to different concentrations of the 5-hydroxylansoprazole precursor available for glucuronidation in rats compared to humans.
The specific UGT isoforms present and their relative abundance can vary between species, impacting the efficiency and primary route of conjugation for a given substrate. Therefore, extrapolating glucuronidation data from animal models to humans must be done with caution.
Comparative Enzymatic Activity Across Animal Models
The metabolism of lansoprazole shows considerable variation across different species, a critical factor in preclinical drug development. These differences are observed primarily in the initial Phase I reactions catalyzed by CYP enzymes, which directly impacts the amount of 5-hydroxylansoprazole available for subsequent glucuronidation. Studies using liver microsomes from humans and various animal models reveal distinct metabolic profiles.
In humans , both CYP2C19 and CYP3A4 are major enzymes contributing to lansoprazole's disposition. nih.gov CYP2C19 is the principal catalyst for the formation of 5-hydroxylansoprazole, the precursor to the glucuronide conjugate. nih.gov
In rats , the metabolism of lansoprazole is highly enantioselective. In vitro studies with rat liver microsomes show that the metabolic rate of (-)-lansoprazole is significantly greater than that of the (+)-enantiomer. nih.govresearchgate.net This leads to pronounced differences in plasma concentrations, where the maximum concentration (Cmax) and area under the curve (AUC) for (+)-lansoprazole can be five to six times greater than for (-)-lansoprazole after oral administration. nih.gov
In dogs , studies also indicate enantioselective pharmacokinetics, with the Cmax and AUC of (+)-lansoprazole being four to five times higher than those of (-)-lansoprazole. nih.gov Research suggests that CYP3A enzymes are a major contributor to this enantioselective metabolism in dog liver microsomes. nih.gov
These species-specific variations in the primary metabolic pathways inherently affect the rate and extent of this compound formation.
Implications for Preclinical to Translational Research
The marked differences in lansoprazole metabolism across species have significant implications for the translation of preclinical findings to human clinical outcomes. The gap between preclinical animal studies and human trials, often termed the "valley of death" in drug development, is frequently caused by interspecies variations in drug metabolism and pharmacokinetics. rug.nl
The choice of an animal model is a critical decision in drug development. An ideal model should metabolize a drug candidate in a way that is qualitatively and quantitatively similar to humans. However, as demonstrated with lansoprazole, significant discrepancies exist. For instance, the pronounced enantioselectivity observed in rats and dogs means that the systemic exposure to each enantiomer, and consequently their respective metabolites like 5-hydroxylansoprazole, can be vastly different from that in humans. nih.govnih.gov
These metabolic differences can lead to:
Inaccurate Pharmacokinetic Predictions: Data on clearance, half-life, and bioavailability from an animal model where metabolism is significantly different may not accurately predict these parameters in humans. rug.nl
Misleading Toxicology Profiles: The toxicity of a drug can be linked to the parent compound or a specific metabolite. If an animal model produces a different profile or concentration of metabolites, the toxicological findings may not be relevant to human safety.
Challenges in Dose Selection: Selecting a first-in-human dose is heavily reliant on preclinical pharmacokinetic and toxicology data. Interspecies metabolic variability complicates the extrapolation of a safe and effective dose for clinical trials.
Therefore, a thorough understanding of the comparative metabolism of lansoprazole, including the initial CYP-mediated oxidation and subsequent UGT-catalyzed glucuronidation, is essential. It allows researchers to select the most appropriate animal models and to apply pharmacokinetic scaling methods that account for known interspecies differences, thereby improving the predictive value of preclinical studies and facilitating a more successful transition to clinical development. rug.nl
Compound Glossary
Chemical and Biocatalytic Synthesis of Lansoprazole β D Glucuronide for Research Applications
Chemical Synthesis Methodologies
The chemical synthesis of Lansoprazole (B1674482) β-D-Glucuronide for research applications involves creating an O-glycosidic bond between the lansoprazole molecule and glucuronic acid. This process requires multi-step procedures that include the use of protecting groups and specific reaction conditions to achieve the desired product with high purity and yield.
Glycosylation Reactions for O-Glucuronide Formation (e.g., Koenigs-Knorr reaction)
The formation of O-glucuronides is a cornerstone of drug metabolite synthesis. Among the various methods available, the Koenigs-Knorr reaction is a classic and widely utilized approach for glycosidic bond formation. wikipedia.orgslideshare.net This reaction typically involves the coupling of a glycosyl halide donor with an alcohol acceptor, which in this case would be a hydroxyl group on the lansoprazole molecule.
The general process for synthesizing Lansoprazole β-D-Glucuronide via a Koenigs-Knorr type reaction would proceed as follows:
Preparation of the Glycosyl Donor : A protected form of glucuronic acid is used as the starting material. A common donor is methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. The hydroxyl groups and the carboxylic acid of the glucuronic acid are protected (e.g., by acetylation and methylation, respectively) to prevent unwanted side reactions. The anomeric carbon (C-1) is halogenated, typically with bromine, to create a reactive glycosyl halide.
Glycosylation Step : The glycosyl donor is reacted with lansoprazole. The reaction is promoted by a heavy metal salt, such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O), which acts as a halophile to activate the glycosyl donor. slideshare.net
Deprotection : Following the successful coupling, the protecting groups (acetyl and methyl esters) are removed from the glucuronide moiety to yield the final product, this compound.
The mechanism involves the formation of an oxocarbenium ion intermediate, which is then attacked by the hydroxyl group of the lansoprazole acceptor. wikipedia.org The presence of a participating protecting group at the C-2 position of the glucuronic acid donor is crucial for controlling the stereochemistry of the newly formed glycosidic bond. wikipedia.org
Optimization of Reaction Conditions and Yield
The efficiency and yield of the glycosylation reaction are highly dependent on several parameters. Optimization of these conditions is critical for the successful synthesis of this compound. Key factors include the choice of promoter, solvent, temperature, and the nature of the protecting groups on the glycosyl donor. nih.govresearchgate.net
A systematic approach to optimization might involve screening various conditions, as summarized in the table below. For example, the choice of promoter can significantly influence the reaction rate and stereoselectivity, with salts like silver triflate sometimes offering higher reactivity compared to silver carbonate. wikipedia.org The solvent polarity can affect the solubility of reactants and the stability of intermediates. researchgate.net Aprotic solvents like dichloromethane (B109758) are commonly used.
| Parameter | Options | Impact on Reaction |
|---|---|---|
| Promoter | Silver Carbonate, Silver Oxide, Silver Triflate, Mercury(II) Cyanide | Activates the glycosyl donor; influences reaction rate and stereoselectivity. |
| Solvent | Dichloromethane (DCM), Acetonitrile (B52724), Toluene | Affects solubility of reactants and stability of intermediates. |
| Temperature | -20°C to Room Temperature | Controls reaction rate and can minimize side reactions. Lower temperatures often favor selectivity. |
| Protecting Groups (on Donor) | Acetyl, Benzoyl, Pivaloyl | Influences donor reactivity and stereochemical outcome (e.g., anchimeric assistance). |
Strategies for Stereoselective Synthesis (e.g., β-anomer preference)
For this compound, the stereochemistry at the anomeric center (the C-1 of the glucuronic acid) is critical. The desired product is the β-anomer, which corresponds to a 1,2-trans configuration. The primary strategy to achieve this stereoselectivity in chemical synthesis is through neighboring group participation (also known as anchimeric assistance). wikipedia.orgfrontiersin.org
When an acyl protecting group, such as acetyl or benzoyl, is present at the C-2 position of the glycosyl donor, it can participate in the reaction. After the departure of the leaving group from the anomeric carbon, the C-2 acyl group attacks the resulting oxocarbenium ion from the α-face. This forms a cyclic acyloxonium ion intermediate. The alcohol acceptor (lansoprazole) can then only attack from the opposite (β) face, resulting in the exclusive or predominant formation of the 1,2-trans glycosidic bond, which corresponds to the β-glucuronide. wikipedia.org In contrast, using non-participating protecting groups like benzyl (B1604629) ethers at C-2 can lead to a mixture of α and β anomers. wikipedia.org
Isolation and Purification of Synthesized Glucuronide
Following the synthesis and deprotection steps, the crude reaction mixture contains the desired this compound, unreacted starting materials, byproducts, and residual reagents. A robust purification strategy is essential to isolate the target compound with high purity, which is necessary for its use as an analytical standard in research applications.
Given the structural similarities between lansoprazole and its potential impurities (such as sulfone derivatives), purification can be challenging. google.comgoogle.com Common purification techniques include:
Chromatography : Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for purifying polar compounds like glucuronides. mdpi.com It allows for the separation of the product from closely related impurities. Preparative HPLC can be used to isolate milligram to gram quantities of the pure compound. rasayanjournal.co.in
Crystallization : If the synthesized glucuronide is a crystalline solid, recrystallization from a suitable solvent system can be an effective method for purification. researchgate.net This process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.
The purity of the final product is typically assessed using analytical HPLC with UV detection and confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify its structure and stereochemistry.
Enzymatic Synthesis Approaches
An alternative to multi-step chemical synthesis is the use of biocatalytic methods, which leverage the high specificity of enzymes to perform the glucuronidation reaction. This approach often offers advantages in terms of stereoselectivity and milder reaction conditions.
Utilization of Isolated UGT Enzymes or Recombinant UGTs
Enzymatic synthesis of glucuronides mimics the metabolic pathway that occurs in vivo. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the high-energy co-substrate uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to an acceptor molecule like lansoprazole. chimia.chcriver.com
For in vitro synthesis, two main sources of UGT enzymes are used:
Isolated UGTs : These can be obtained from microsomal preparations of tissues with high UGT activity, such as the liver. researchgate.net However, these preparations contain a mixture of different UGT isoforms, which can sometimes lead to the formation of multiple products if the substrate is a target for several enzymes.
Recombinant UGTs : A more specific approach involves using recombinant UGTs, which are single isoforms of the enzyme expressed in a host system like E. coli or insect cells. researchgate.netnih.gov This allows for the targeted synthesis of a specific glucuronide. Research indicates that several UGT isoforms, particularly from the UGT1A and UGT2B families, are responsible for the glucuronidation of most drugs. criver.comhyphadiscovery.com For lansoprazole, which is primarily metabolized by CYP2C19 and CYP3A4, subsequent glucuronidation could involve isoforms like UGT1A4 or UGT1A9. clinpgx.orgnih.gov Using the specific recombinant UGT responsible for lansoprazole's metabolism would ensure the production of the authentic metabolite.
The reaction setup involves incubating the substrate (lansoprazole), the enzyme (e.g., recombinant UGT1A9), and the co-substrate (UDPGA) in a suitable buffer system. The reaction proceeds with high stereoselectivity, exclusively forming the β-glucuronide. chimia.ch
| Feature | Chemical Synthesis (e.g., Koenigs-Knorr) | Enzymatic Synthesis (using UGTs) |
|---|---|---|
| Stereoselectivity | Dependent on protecting groups (neighboring group participation required for β-selectivity). | Inherently high; produces the natural β-anomer exclusively. |
| Reaction Steps | Multi-step (protection, glycosylation, deprotection). | Typically a single step (incubation of substrate, enzyme, and co-substrate). |
| Reaction Conditions | Often requires harsh conditions (heavy metal promoters, anhydrous solvents, extreme temperatures). | Mild aqueous conditions (physiological pH and temperature). |
| Reagents | Requires protected sugar donors, potentially toxic heavy metal salts. | Requires expensive co-substrate (UDPGA) and purified enzyme. |
| Scalability | More established for large-scale synthesis. | Can be challenging and costly to scale up due to enzyme and co-substrate expense. |
Application of Liver Microsome Preparations for in vitro Glucuronidation
The in vitro synthesis of drug glucuronides for research and reference standards frequently employs subcellular fractions of the liver, particularly microsomes. researchgate.net Liver microsomes are vesicle-like artifacts derived from the endoplasmic reticulum, which are rich in drug-metabolizing enzymes, most notably the uridine diphosphate (B83284) glucuronosyltransferases (UGTs). nih.gov These enzymes are responsible for catalyzing the transfer of a glucuronic acid moiety from the activated cofactor, uridine 5'-diphosphoglucuronic acid (UDPGA), to a substrate, such as lansoprazole. nih.gov This process, known as glucuronidation, is a major pathway in the phase II metabolism of many drugs, converting them into more water-soluble compounds to facilitate their excretion. researchgate.netnih.gov
The preparation of a glucuronide metabolite using this method involves incubating the parent drug (aglycone) with liver microsomes sourced from various species, including humans (HLM), rats (RLM), dogs (DLM), or monkeys (MLM). nih.gov The selection of the species can be critical, as the efficiency of glucuronidation can vary significantly. nih.gov The incubation mixture is carefully formulated to ensure optimal enzyme activity.
A typical in vitro glucuronidation assay using liver microsomes includes several key components. The active site of UGTs is located within the lumen of the endoplasmic reticulum, which presents a membrane barrier to the UDPGA cofactor. nih.gov To overcome this latency and achieve maximal enzyme activity, the microsomal membrane is often disrupted. This can be achieved by treatment with detergents or, more commonly, with a pore-forming peptide such as alamethicin (B1591596). nih.gov The inclusion of alamethicin has been shown to increase conjugation rates by two to seven times compared to untreated microsomes. nih.gov
The reaction yields can be sufficient to produce multi-milligram quantities of the desired glucuronide, which can then be purified and fully characterized using techniques like liquid chromatography-mass spectrometry (LC/MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov The resulting high-purity this compound serves as an essential authentic reference standard for quantitative bioanalytical methods, enabling accurate measurement of the metabolite in pharmacokinetic and drug metabolism studies. nih.gov
| Component | Function | Typical Concentration/Condition | Reference |
|---|---|---|---|
| Liver Microsomes (e.g., HLM) | Source of UGT enzymes. | Protein concentration is optimized for the reaction. | researchgate.net |
| Aglycone (e.g., Lansoprazole) | The substrate to be glucuronidated. | 1–10 μM to simulate in vivo conditions. | researchgate.net |
| UDPGA (Uridine 5'-diphosphoglucuronic acid) | Cofactor that donates the glucuronic acid group. | Saturating concentrations are used to ensure maximum reaction velocity. | nih.gov |
| Buffer (e.g., Phosphate (B84403) buffer) | Maintains optimal pH for enzyme activity. | Typically pH ~7.4. | researchgate.net |
| Alamethicin | A pore-forming peptide used to disrupt the microsomal membrane and overcome enzyme latency. | ~50 µg/mg of microsomal protein. | nih.gov |
| Magnesium Chloride (MgCl₂) | Can enhance the activity of certain UGT isoforms. | Physiological concentrations. | nih.gov |
Microbial Biotransformation for Glucuronide Production
Microbial biotransformation has emerged as a powerful and versatile tool for producing drug metabolites, including glucuronides, offering a practical alternative to chemical synthesis or in vitro microsomal methods. hyphadiscovery.comnih.gov This technique harnesses the metabolic machinery of microorganisms, such as bacteria and fungi, to perform specific and often complex chemical reactions on a substrate. longdom.org It is particularly valuable for generating metabolites that are difficult to synthesize chemically due to issues like steric hindrance or the need for specific stereochemistry. hyphadiscovery.com
The process typically begins with screening a diverse panel of microbes to identify strains capable of glucuronidating the target compound, such as lansoprazole. hyphadiscovery.com Once a suitable microorganism is identified, the biotransformation is carried out by culturing the microbe in a suitable growth medium and then introducing the parent drug. The microbial enzymes, acting as biocatalysts, convert the drug into its glucuronide conjugate. nih.gov
One of the significant advantages of microbial biotransformation is its scalability. hyphadiscovery.com While initial screening and production might be done on a small scale (e.g., 50 mL), the process can be scaled up to larger volumes (e.g., 10 L) to produce gram-level quantities of the desired metabolite. hyphadiscovery.com This makes it an economically viable method for generating the substantial amounts of reference standards required for comprehensive toxicological studies or as intermediates for further synthesis. hyphadiscovery.com For instance, a 10L scale-up of a biotransformation reaction for the drug AZD5991 yielded over 100 mg of its purified acyl glucuronide. hyphadiscovery.com Similarly, this method has been successfully used to generate O-glucuronides for compounds where chemical synthesis was refractory due to steric hindrance. hyphadiscovery.com
The resulting microbially-produced glucuronide must be rigorously analyzed to confirm its structure and ensure it is identical to the metabolite formed in mammals. hyphadiscovery.com This is typically confirmed by comparing its chromatographic retention time, mass spectrometry data (LC-MS/MS), and NMR spectroscopy data against a reference peak produced by incubation with human liver microsomes or recombinant human UGT enzymes. hyphadiscovery.com
| Feature | Liver Microsome Preparations | Microbial Biotransformation |
|---|---|---|
| Principle | Uses UGT enzymes within isolated liver fractions. researchgate.net | Uses whole microbial cells as biocatalysts. longdom.org |
| Scalability | Typically limited to milligram quantities. nih.gov | Highly scalable, can produce gram quantities. hyphadiscovery.com |
| Complexity | Relatively straightforward setup but requires a cofactor (UDPGA). nih.gov | Requires screening of microbial strains and optimization of culture conditions. hyphadiscovery.com |
| Cost | Can be expensive due to the cost of microsomes and cofactors. | Potentially more cost-effective for large-scale production. hyphadiscovery.com |
| Key Advantage | Closely mimics in vivo mammalian metabolism. nih.gov | Can produce sterically hindered or chemically inaccessible metabolites. hyphadiscovery.com |
Challenges and Innovations in Glucuronide Synthesis for Reference Standards
The synthesis of glucuronides for use as analytical reference standards is essential for drug development, yet it is fraught with significant challenges. nih.gov The availability of high-purity standards is critical for the accurate quantification of metabolites in various biological matrices, which is necessary for pharmacokinetic modeling and metabolic profiling. nih.govresearchgate.net However, both chemical and biological synthesis routes present distinct obstacles.
A primary challenge is the inherent instability of certain glucuronide conjugates, particularly acyl glucuronides formed from carboxylic acid-containing drugs. researchgate.netnih.gov These molecules are susceptible to hydrolysis, where they revert back to the parent drug, and acyl migration, an intramolecular rearrangement that can lead to the formation of reactive intermediates. researchgate.net This instability complicates not only the synthesis and purification but also the storage and handling of the reference standard, potentially leading to inaccurate analytical results. nih.gov Furthermore, during analysis by mass spectrometry, glucuronides can undergo in-source fragmentation, generating ions identical to the parent compound and causing interference. nih.gov
Chemical synthesis routes can also be problematic. The synthesis of O-glucuronides can be refractory, especially at sterically hindered positions on the parent molecule, resulting in low or no yield. hyphadiscovery.com Achieving the correct stereochemistry at the anomeric carbon of the glucuronic acid can be difficult, often resulting in a mixture of α and β isomers that require complex purification steps. researchgate.net
To address these challenges, several innovations have been developed. One key innovation is the strategic integration of different synthesis techniques. For example, a metabolite might first be produced on a small scale using biological systems like human liver S9 fractions or microbial biotransformation to confirm its structure. hyphadiscovery.com Subsequently, a more scalable, late-stage chemical synthesis can be developed to produce gram-level quantities required for extensive studies. hyphadiscovery.com The use of recombinant UGT enzymes, expressed in microbial systems, offers another innovative approach, allowing for the production of specific glucuronides with high selectivity. hyphadiscovery.com Furthermore, specialized companies have pioneered the development and certification of a wide range of glucuronide reference materials, including isotopically labeled standards, which are crucial for use as internal standards in mass spectrometry-based bioanalysis. cerilliant.comcerilliant.com
| Challenge | Description | Innovation | Reference |
|---|---|---|---|
| Chemical Instability | Acyl glucuronides can hydrolyze back to the parent drug or undergo acyl migration. | Development of specific handling/storage protocols; use of analytical methods that minimize degradation (e.g., pH control, low temperature). | researchgate.netnih.gov |
| Low Synthesis Yields | Chemical synthesis can be inefficient, especially for sterically hindered positions. | Use of microbial biotransformation or recombinant enzymes to produce difficult-to-synthesize metabolites. | hyphadiscovery.com |
| Analytical Interference | In-source fragmentation during MS analysis can cause interference with parent drug quantification. | Chromatographic separation of the glucuronide from the parent drug; use of stable isotope-labeled internal standards. | nih.gov |
| Scalability | Microsomal methods are often not suitable for producing large quantities needed for extensive testing. | Large-scale microbial fermentation; development of optimized late-stage chemical synthesis routes. | hyphadiscovery.com |
| Purity and Certification | Ensuring high purity and accurate characterization for use as a certified reference material. | Advanced purification techniques (e.g., HPLC); comprehensive characterization (NMR, MS); commercial production of certified standards. | nih.govcerilliant.com |
Analytical and Bioanalytical Characterization of Lansoprazole β D Glucuronide
Chromatographic Techniques for Separation and Quantification
The analysis of drug metabolites such as Lansoprazole (B1674482) β-D-Glucuronide in biological matrices presents unique challenges due to their polarity and typically low concentrations. Chromatographic techniques are essential for isolating the metabolite from the parent drug and endogenous interferences.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
While specific validated HPLC-UV methods solely for Lansoprazole β-D-Glucuronide are not extensively detailed in public literature, the principles for their development are well-established. Methods developed for the parent drug, Lansoprazole, often utilize reversed-phase (RP) chromatography, which can be adapted for its more polar glucuronide metabolite. semanticscholar.orgnih.govjocpr.com
Method development would involve optimizing the separation of the highly polar glucuronide from the less polar parent compound and other metabolites like 5-hydroxylansoprazole (B1664657) and lansoprazole sulfone. nih.gov This typically requires a modified mobile phase with a lower organic content or the use of a gradient elution. A C18 column is commonly employed for the analysis of Lansoprazole and its related substances. semanticscholar.orgjocpr.com
Validation of such a method would be performed according to International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness. nih.goveuropa.eu Given the hydrophilic nature of glucuronides, challenges in retention on traditional RP columns can be overcome by using columns with alternative stationary phases (e.g., polar-embedded or polar-endcapped) or by adjusting mobile phase pH to control the ionization of the glucuronic acid moiety. scispace.com
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient or controlled (e.g., 40°C) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection
LC-MS/MS is the definitive technique for the quantification of drug metabolites in biological matrices due to its superior sensitivity and selectivity. scispace.com For this compound, a sensitive LC-MS/MS assay is necessary for pharmacokinetic studies. benthamopen.comnih.gov The development of such a method involves sample preparation, typically by protein precipitation or solid-phase extraction, followed by chromatographic separation and detection by tandem mass spectrometry. benthamopen.comnih.gov
Detection is commonly performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity. nih.gov Electrospray ionization (ESI) is the preferred ionization source, and given the acidic nature of the glucuronic acid moiety, the negative ion mode (ESI-) is often employed for sensitive detection. nih.govingentaconnect.com The method would be validated for linearity, accuracy, precision, and stability in the relevant biological matrix, such as human plasma. benthamopen.com
| Parameter | Condition |
|---|---|
| Chromatography | UPLC/HPLC with Reversed-Phase C18 column |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Ammonium Acetate/Formate buffer |
| Ionization Source | Electrospray Ionization (ESI), typically negative mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M-H]⁻ (m/z 544.1) |
| Product Ion (Q3) | Fragment corresponding to aglycone or other specific fragment |
Flow Injection Analysis (FIA) with UV Detection for Lansoprazole and Metabolites
Flow Injection Analysis (FIA) is a rapid, automated technique often used for the quantitative analysis of a single analyte in simpler matrices, such as pharmaceutical formulations. semanticscholar.org While FIA-UV methods have been developed for the parent drug Lansoprazole, their application to specific, individual metabolites like this compound in complex biological samples is not common. semanticscholar.org The primary limitation is the lack of a chromatographic separation step, making it difficult to differentiate the metabolite from the parent drug and other metabolites that may have similar UV absorbance spectra. Therefore, FIA is generally considered unsuitable for the specific quantification of this compound in bioanalysis without significant sample cleanup or specialized detection.
Spectroscopic and Spectrometric Elucidation of Molecular Structure
Confirming the precise molecular structure of a metabolite, including the exact site of glucuronidation, is critical. This is achieved through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of metabolites. hyphadiscovery.com While mass spectrometry can confirm the addition of a glucuronic acid moiety, it often cannot definitively determine the attachment point on the parent molecule. NMR provides this crucial information through the analysis of chemical shifts and coupling constants.
For this compound, a full suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy, would be required on an isolated and purified sample. scirp.orgoxinst.com The ¹H NMR spectrum would show characteristic signals for the glucuronic acid protons, and shifts in the signals of the Lansoprazole aromatic protons adjacent to the conjugation site would confirm the location. The HMBC experiment, which shows long-range carbon-proton correlations, is particularly vital for identifying the covalent link between the anomeric proton of the glucuronide and the oxygen on the Lansoprazole aglycone. The definitive structural assignment by NMR is essential, as incorrect structures can be sometimes inferred from MS/MS fragmentation patterns alone. hyphadiscovery.com
Mass Spectrometry (MS) Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the metabolite, allowing for the determination of its elemental composition. scirp.orgscirp.org Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ion and analyze the resulting product ions to gain structural information.
The fragmentation of glucuronide conjugates is well-characterized. uab.edu In MS/MS analysis, this compound is expected to exhibit a characteristic neutral loss of the glucuronic acid moiety (C₆H₈O₆, 176.0321 Da). uab.edu In negative ion mode, the precursor ion would be [M-H]⁻ at m/z 544.1, and a prominent product ion would be observed at m/z 368.1, corresponding to the deprotonated Lansoprazole aglycone. ingentaconnect.comspu.edu.sy This aglycone ion would then undergo further fragmentation consistent with that of the parent Lansoprazole molecule. scirp.orgspu.edu.sy
| Ion | Mode | Expected m/z | Description |
|---|---|---|---|
| [M-H]⁻ | Negative | 544.1 | Precursor Ion |
| [M-H-176]⁻ | Negative | 368.1 | Product Ion (Loss of glucuronic acid) |
| [M+H]⁺ | Positive | 546.1 | Precursor Ion |
| [M+H-176]⁺ | Positive | 370.1 | Product Ion (Loss of glucuronic acid) |
Validation Parameters for Analytical Methods
The validation of an analytical method ensures its suitability for its intended purpose. For the quantification of this compound in biological matrices, methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are typically employed. The validation of these methods is guided by international guidelines, such as those from the International Council for Harmonisation (ICH).
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. For Lansoprazole and its metabolites, linearity is typically established over a specific concentration range. For instance, a validated RP-HPLC method for Lansoprazole was found to be linear over a concentration range of 40-60 μg/ml. jocpr.com Another study using LC-MS/MS for Lansoprazole in human plasma demonstrated linearity over a concentration range of 4.50-2800.00 ng/ml. benthamopen.comscispace.com While specific data for this compound is not provided in the search results, a similar approach would be expected, with the linearity range being determined based on the expected concentrations in biological samples.
Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method. Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For Lansoprazole, one RP-HPLC method reported an LOD of 0.12 µg/ml and an LOQ of 0.36 µg/ml. ajprd.com An LC-MS/MS method for Lansoprazole in human plasma reported an LLOQ of 5.5 ng/mL. nih.gov For its metabolites, a quantification limit of 3 or 5 ng/ml has been reported. nih.gov It is anticipated that a validated method for this compound would have a similarly low LOQ to enable the measurement of clinically relevant concentrations.
Table 1: Illustrative Linearity, LOD, and LOQ Data for Lansoprazole and its Metabolites
| Parameter | Method | Analyte | Illustrative Value |
| Linearity Range | RP-HPLC | Lansoprazole | 40-60 μg/ml jocpr.com |
| Linearity Range | LC-MS/MS | Lansoprazole | 4.50-2800.00 ng/ml benthamopen.comscispace.com |
| LOD | RP-HPLC | Lansoprazole | 0.12 µg/ml ajprd.com |
| LOQ | RP-HPLC | Lansoprazole | 0.36 µg/ml ajprd.com |
| LOQ | HPLC | Lansoprazole Metabolites | 3 or 5 ng/ml nih.gov |
| LLOQ | LC-MS/MS | Lansoprazole | 5.5 ng/mL nih.gov |
Accuracy refers to the closeness of the measured value to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. For Lansoprazole and its related substances, accuracy studies are typically performed at multiple concentration levels, with recovery values expected to be within a predefined range (e.g., 98-102%). nih.govresearchgate.net One study on Lansoprazole showed mean recoveries of 74.0% for the parent drug and between 68.3% and 79.4% for its other metabolites. nih.gov
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For Lansoprazole, intra- and inter-day precision studies have shown RSD values of less than 6.1% and 5.1%, respectively, and for its metabolites, the RSDs were also within acceptable limits. nih.gov
Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. For HPLC methods, parameters such as mobile phase composition, pH, flow rate, and column temperature may be varied to assess the method's robustness. nih.gov
Table 2: Illustrative Accuracy and Precision Data for Lansoprazole and its Metabolites
| Parameter | Method | Analyte | Illustrative Value |
| Accuracy (% Recovery) | HPLC | Lansoprazole | 74.0% nih.gov |
| Accuracy (% Recovery) | HPLC | 5-hydroxylansoprazole | 68.3% nih.gov |
| Accuracy (% Recovery) | HPLC | Lansoprazole sulfone | 79.4% nih.gov |
| Intra-day Precision (%RSD) | HPLC | Lansoprazole | < 6.1% nih.gov |
| Inter-day Precision (%RSD) | HPLC | Lansoprazole | < 5.1% nih.gov |
| Intra-day Precision (%RSD) | HPLC | 5-hydroxylansoprazole | < 5.8% nih.gov |
| Inter-day Precision (%RSD) | HPLC | 5-hydroxylansoprazole | < 5.8% nih.gov |
| Intra-day Precision (%RSD) | HPLC | Lansoprazole sulfone | < 4.4% nih.gov |
| Inter-day Precision (%RSD) | HPLC | Lansoprazole sulfone | < 5.9% nih.gov |
Sample Preparation Techniques for Metabolite Analysis
The choice of sample preparation technique is crucial for removing interfering substances from the biological matrix and concentrating the analyte of interest. Common biological matrices for drug metabolite analysis include plasma, urine, and tissue homogenates. For Lansoprazole and its metabolites, several extraction techniques have been employed.
Liquid-Liquid Extraction (LLE) is a common technique used to separate compounds based on their differential solubilities in two immiscible liquids. For the analysis of Lansoprazole and its metabolites in plasma, LLE with solvents like tert-butyl methyl ether or a mixture of diethyl ether and dichloromethane (B109758) has been reported. nih.govnih.gov
Solid-Phase Extraction (SPE) is another widely used technique that separates components of a mixture based on their physical and chemical properties. It offers advantages such as higher recovery, cleaner extracts, and the potential for automation. For the determination of Lansoprazole in human plasma, SPE has been successfully used. benthamopen.comresearchgate.net
Protein Precipitation (PPT) is a simpler and faster method for sample cleanup, where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. nih.gov The supernatant can then be directly injected into the LC-MS/MS system or further processed.
The selection of the most appropriate sample preparation technique for this compound would depend on the specific analytical method being used, the required sensitivity, and the nature of the biological matrix. Given the polar nature of the glucuronide moiety, modifications to the extraction protocols used for the less polar parent drug and other metabolites might be necessary to ensure efficient recovery.
Preclinical and in Vitro Investigations of Lansoprazole β D Glucuronide
In Vitro Enzymatic Hydrolysis Studies
In vitro studies are crucial for elucidating the biochemical pathways involving Lansoprazole (B1674482) β-D-Glucuronide, particularly its susceptibility to enzymatic cleavage.
Glucuronidation is a major detoxification pathway in the liver where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to various substances, including drug metabolites. nih.gov This process increases the water solubility of the compound, facilitating its excretion from the body via bile or urine. nih.govmicroba.com However, this metabolic inactivation can be reversed by the action of β-glucuronidase enzymes. These enzymes catalyze the hydrolysis of the β-D-glucuronide conjugate, cleaving the bond between the aglycone (the parent drug or its metabolite) and the glucuronic acid moiety. nih.gov This deconjugation process regenerates the original compound, which can then be reabsorbed, a phenomenon particularly relevant in the gastrointestinal (GI) tract where gut microbiota produce these enzymes. microba.com This "reactivation" can influence the compound's systemic exposure and may contribute to localized toxicity, as seen with drugs like irinotecan (B1672180) and nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
Table 1: The Opposing Roles of Glucuronidation and Deconjugation
| Process | Enzyme(s) | Location | Substrate | Product | Outcome for Drug |
|---|---|---|---|---|---|
| Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | Primarily Liver | Lansoprazole Metabolite | Lansoprazole β-D-Glucuronide | Increased water solubility, marked for excretion (Inactivation) |
| Deconjugation | β-Glucuronidases (GUS) | Gut (Bacterial), Lysosomes (Mammalian) | this compound | Lansoprazole Metabolite + Glucuronic Acid | Decreased water solubility, potential for reabsorption (Reactivation) |
β-Glucuronidase enzymes are not uniform; their characteristics and physiological roles differ significantly based on their origin. Mammalian β-glucuronidase (GUSB) is typically found within the lysosomes of cells. researchgate.net In contrast, the gut microbiota, particularly bacteria from the Firmicutes and Bacteroidetes phyla, produce a vast array of β-glucuronidases (gmGUS) that function extracellularly in the intestinal lumen. nih.gov
Structurally, many bacterial β-glucuronidases possess a unique "bacterial loop" that folds over the active site, a feature absent in the human enzyme. nih.gov This structural distinction is significant as it allows for the development of inhibitors that can selectively target the bacterial enzymes without affecting the host's mammalian β-glucuronidase. nih.gov The activity of these enzymes is also highly dependent on the local environment. Studies on the hydrolysis of various glucuronides show that factors such as buffer pH, the specific bacterial species, and even inter-individual variations within a host species can significantly impact the rate of deconjugation. nih.govmdpi.comnih.gov For instance, the optimal pH for glucuronide hydrolysis by microbial enzymes can differ between rats, mice, and humans. mdpi.comnih.gov
Table 2: Comparison of Mammalian vs. Bacterial β-Glucuronidase
| Feature | Mammalian β-Glucuronidase (GUSB) | Bacterial β-Glucuronidase (gmGUS) |
|---|---|---|
| Primary Location | Lysosomes within host cells | Gastrointestinal lumen |
| Primary Role | Endogenous metabolism | Deconjugation of biliary-excreted xenobiotics and endobiotics |
| Key Structural Feature | Lacks the "bacterial loop" | Often contains a "bacterial loop" over the active site nih.gov |
| pH Optimum | Generally acidic (lysosomal environment) | Varies, typically neutral to slightly acidic (gut environment) mdpi.comnih.gov |
| Impact on Drugs | Limited direct impact on excreted drug glucuronides | Major role in drug reactivation and enterohepatic circulation nih.govmicroba.com |
Role in Preclinical Animal Metabolism Studies
Preclinical studies, particularly in rodent models, are fundamental to understanding the metabolic fate of lansoprazole and the role of its glucuronide conjugate in vivo.
In preclinical rat models, lansoprazole undergoes extensive hepatic metabolism. nih.gov Pharmacokinetic studies following oral administration of lansoprazole to rats revealed the presence of its primary metabolite, 5-hydroxylansoprazole (B1664657), in serum. nih.gov Research has demonstrated enantioselective disposition, with the (+)-lansoprazole enantiomer showing significantly higher plasma concentrations (Cmax) and area under the curve (AUC) compared to the (-)-lansoprazole enantiomer. nih.gov Conversely, the resulting (+)-5-hydroxylansoprazole metabolite had a significantly smaller AUC than the (-) enantiomer, indicating stereoselective metabolism. nih.gov
While direct quantification of this compound in rat plasma is not extensively detailed, its formation is confirmed by excretion data, which shows that approximately 14-23% of a lansoprazole dose is eliminated in the urine as both conjugated and unconjugated hydroxylated metabolites. drugbank.com The "conjugated" fraction represents the glucuronide form, confirming its presence in the systemic circulation before renal clearance.
Table 3: Enantioselective Pharmacokinetics of Lansoprazole and its Hydroxy Metabolite in Rats Data derived from studies on the oral administration of racemic lansoprazole.
| Compound | Parameter | (+)-Enantiomer Value | (-)-Enantiomer Value | Observation |
|---|---|---|---|---|
| Lansoprazole | Cmax & AUC | ~5-6 times higher | Lower | (+)-Lansoprazole has higher systemic exposure. nih.gov |
| 5-Hydroxylansoprazole | Cmax & AUC | Significantly smaller | Higher | (-)-Lansoprazole is preferentially metabolized to the 5-hydroxy form. nih.gov |
In Vitro Reactivity and Stability Assessment
The inherent chemical stability of a metabolite can influence its persistence and analytical quantification. While specific stability data for this compound is limited in the literature, the stability of the parent compound, lansoprazole, is well-documented and provides context. Lansoprazole is known to be highly unstable in acidic environments and is also sensitive to degradation by heat, humidity, and light. nih.govnih.gov
Extemporaneously prepared suspensions of lansoprazole show significant degradation over time, with stability being compromised within 48 hours at room temperature and after 7 days under refrigeration. nih.gov The formation of a glucuronide conjugate generally increases the hydrophilicity and stability of a compound compared to its parent aglycone, particularly if the parent has labile moieties. Glucuronide prodrugs are often characterized by their hydrophilic nature, which limits their ability to cross cell membranes. researchgate.net However, without specific experimental data on this compound, its precise degradation kinetics and reactivity profile remain an area for further investigation.
Table 4: Summary of Stability Findings for Parent Compound Lansoprazole
| Condition | Storage Temperature | Vehicle/Formulation | Reported Stability |
|---|---|---|---|
| Heat | 40°C - 60°C | Free Lansoprazole | Significant degradation (~15-20%) after 5 days. nih.gov |
| Humidity | High Humidity | Free Lansoprazole | ~10% degradation after 5 days. nih.gov |
| Light | Illumination | Free Lansoprazole | ~10% degradation after 5 days. nih.gov |
| Aqueous Suspension | Room Temperature (~22°C) | 3 mg/mL in Sodium Bicarbonate | <48 hours. nih.gov |
| Aqueous Suspension | Refrigerated (~4°C) | 3 mg/mL in Sodium Bicarbonate | <7 days. nih.gov |
Chemical Reactivity of the Glucuronide Conjugate
Stability in Biological Matrices
There is a lack of specific published data concerning the stability of this compound in various biological matrices such as human plasma, serum, or liver microsomes. Pharmacokinetic studies typically focus on quantifying the parent drug and its main oxidative metabolites, 5-hydroxylansoprazole and lansoprazole sulfone, without reporting on the stability or degradation kinetics of the glucuronide conjugate itself within the tested biological samples.
In Vitro Drug Interaction Potential of Glucuronides
The potential for drug-drug interactions is a critical aspect of drug development. While the parent drug, lansoprazole, has been studied for its interactions with metabolic enzymes and transporters, specific data on its glucuronide conjugate is scarce.
Inhibition or Induction of Cytochrome P450 Enzymes by the Glucuronide
Comprehensive studies to evaluate the potential of this compound to either inhibit or induce cytochrome P450 (CYP) enzymes have not been reported in the available literature. The parent drug, lansoprazole, is a known substrate, inhibitor, and inducer of CYP enzymes, particularly CYP2C19 and CYP3A4. nih.gov Generally, glucuronidation is a detoxification pathway that renders compounds more water-soluble and less pharmacologically active, often reducing their potential for CYP-mediated interactions. However, without specific in vitro testing of this compound against a panel of CYP enzymes, its profile as a potential perpetrator of drug-drug interactions remains uncharacterized.
Interactions with Drug Transporters (e.g., OATP, ABCB1)
The interaction of this compound with key drug uptake (e.g., Organic Anion Transporting Polypeptides, OATP) and efflux (e.g., ATP-binding cassette B1, ABCB1 or P-glycoprotein) transporters has not been specifically documented. Glucuronide conjugates of various drugs are known to be substrates for transporters such as OATPs, Multidrug Resistance-Associated Proteins (MRPs, which are ABC transporters), and Breast Cancer Resistance Protein (BCRP, an ABC transporter). These transporters play a crucial role in the hepatic and renal clearance of metabolites. While the parent lansoprazole is a known substrate and inhibitor of ABCB1, it is unknown whether the glucuronide conjugate interacts with this or other transporters like OATPs. clinpgx.org Specific in vitro studies using relevant transporter-expressing systems would be required to determine if this compound is a substrate or inhibitor of these pathways.
Theoretical and Mechanistic Considerations of Glucuronide Conjugates in Xenobiotic Disposition
Biological Role of Glucuronidation as a Detoxification Mechanism
Glucuronidation is a major Phase II metabolic pathway responsible for the conjugation and subsequent elimination of a wide array of substances, including drugs, environmental toxins, and endogenous compounds like bilirubin. nih.gov This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also present in other tissues. nih.govpatsnap.com
The core function of glucuronidation is to increase the hydrophilicity (water solubility) of a substrate. It achieves this by transferring a glucuronic acid moiety from the high-energy donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a functional group (e.g., hydroxyl, carboxyl, amine) on the xenobiotic molecule. The resulting glucuronide conjugate, such as Lansoprazole (B1674482) β-D-Glucuronide, is more polar and water-soluble than the parent compound. nih.gov This increased water solubility facilitates the transport and excretion of the metabolite from the body, primarily via urine or bile. nih.gov Consequently, glucuronidation is generally considered a crucial detoxification mechanism, converting potentially harmful lipophilic compounds that could otherwise accumulate in tissues into readily excretable, inactive metabolites. nih.gov For lansoprazole, between 15% and 23% of a dose is recovered in the urine as its free and conjugated hydroxylated metabolites. nih.gov
Potential for Pharmacological Activity or Bioactivation of Glucuronide Metabolites
While glucuronidation is predominantly a detoxification pathway that leads to pharmacologically inactive metabolites, this is not universally the case. A growing body of research indicates that some glucuronide conjugates can exhibit significant biological activity, sometimes even greater than the parent drug. A classic example is morphine-6-glucuronide, a metabolite of morphine, which is a more potent analgesic than morphine itself.
In other instances, glucuronidation can lead to "bioactivation," creating chemically reactive metabolites that can cause toxicity. This is particularly noted with acyl glucuronides, which are formed from drugs containing carboxylic acid groups. These metabolites can be unstable and undergo rearrangement or covalent binding to proteins, potentially triggering immune responses.
However, in the context of Lansoprazole β-D-Glucuronide, the existing scientific literature does not suggest that it possesses significant pharmacological activity or is subject to bioactivation. The primary metabolites of lansoprazole created by CYP enzymes are considered the major determinants of its disposition, with glucuronidation serving as a final step to ensure their efficient removal from the body. clinpgx.orgdrugbank.com
| Parent Drug | Glucuronide Metabolite | Observed Activity |
|---|---|---|
| Morphine | Morphine-6-glucuronide | Potent analgesic activity |
| Ezetimibe | Ezetimibe-glucuronide | Active inhibitor of cholesterol absorption |
| Valproic Acid | (E)-2-propyl-2,4-pentadienoic acid glucuronide | Considered a reactive metabolite implicated in hepatotoxicity |
Mechanistic Basis of Enterohepatic Recirculation of Glucuronides
Enterohepatic recirculation is a physiological process where compounds are excreted from the liver into the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into the portal circulation to return to the liver. This cycle can significantly prolong the half-life and exposure of a drug in the body.
Glucuronide conjugates play a key role in this process for many xenobiotics. The mechanism typically involves the following steps:
Hepatic Glucuronidation : The parent drug is metabolized in the liver to form a glucuronide conjugate.
Biliary Excretion : The hydrophilic glucuronide is transported from the hepatocytes into the bile.
Intestinal Hydrolysis : In the intestine, particularly the colon, bacteria that produce β-glucuronidase enzymes cleave the glucuronic acid from the conjugate, regenerating the parent drug (aglycone).
Reabsorption : The now more lipophilic parent drug is reabsorbed from the intestine into the portal vein, completing the circuit back to the liver.
This recirculation can lead to secondary peaks in the plasma concentration-time profile of a drug. While this is a well-documented phenomenon for many drugs, there is no significant evidence in the reviewed literature to indicate that this compound undergoes substantial enterohepatic recirculation. The disposition of lansoprazole is characterized by extensive hepatic metabolism followed by the renal excretion of its metabolites. nih.gov
| Step | Location | Process | Outcome |
|---|---|---|---|
| 1 | Liver | Parent drug is conjugated with glucuronic acid. | Formation of a water-soluble glucuronide metabolite. |
| 2 | Bile/Gallbladder | Glucuronide is actively transported into bile and excreted. | Metabolite enters the small intestine. |
| 3 | Intestine | Bacterial β-glucuronidase enzymes hydrolyze the glucuronide. | Regeneration of the parent drug (aglycone). |
| 4 | Intestine/Portal Vein | The lipophilic parent drug is reabsorbed into the bloodstream. | Drug returns to the liver, prolonging its presence in the body. |
Future Directions in Glucuronide Research Related to Xenobiotic Metabolism
The study of glucuronide conjugates in xenobiotic metabolism is an evolving field. As drug design strategies produce molecules that are more resistant to Phase I (CYP-mediated) metabolism, the importance of Phase II pathways like glucuronidation in drug clearance has increased. Future research is likely to focus on several key areas:
Role of Transporters : The disposition of glucuronides is not solely dependent on their formation but also on their transport into and out of cells and their excretion into bile and urine. A deeper understanding of the interplay between UGT enzymes and efflux/uptake transporters (like MRPs and OATPs) will be crucial for predicting drug disposition and potential drug-drug interactions.
Impact of the Gut Microbiome : The gut microbiome's role in deconjugating glucuronides via β-glucuronidase is a critical component of enterohepatic recirculation. Research into how diet, disease, and antibiotics affect the microbiome could lead to a better understanding of inter-individual variability in drug pharmacokinetics.
Predictive Modeling : Improving in vitro and in silico models to accurately predict the formation, transport, and potential activity of glucuronide metabolites remains a priority. This includes developing better models of the liver and gut environments to simulate the complex interplay of metabolism and transport.
Pharmacological and Toxicological Screening : There is a growing recognition that glucuronide metabolites should be assessed for pharmacological activity or potential toxicity early in the drug development process, rather than being summarily dismissed as inactive waste products. This is particularly important for drugs that form acyl glucuronides or where the metabolite constitutes a significant proportion of the total drug exposure.
For compounds like lansoprazole, while its glucuronide conjugate is currently considered a minor, inactive metabolite, these future research directions will provide a more complete framework for understanding the disposition and potential effects of all metabolites formed during xenobiotic biotransformation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
